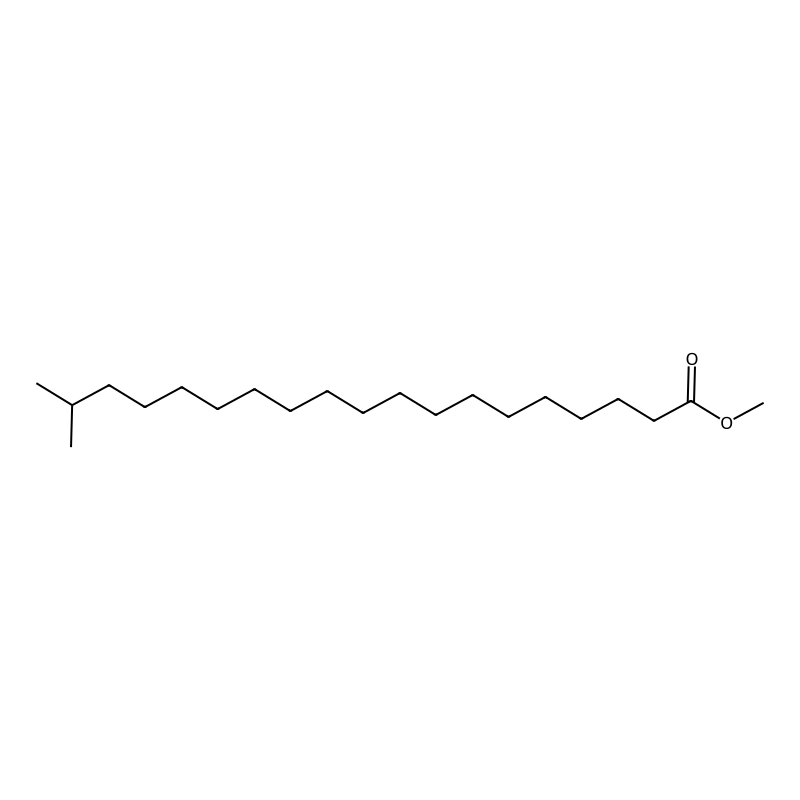

Methyl 18-methylnonadecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 18-methylnonadecanoate, also known as nonadecanoic acid, 18-methyl-, methyl ester, is a long-chain fatty acid ester with the molecular formula and a molecular weight of approximately 326.56 g/mol. This compound is characterized by a straight-chain structure with a methyl branch at the 18th carbon position, which distinguishes it from other fatty acid methyl esters. Its structural representation can be denoted by the SMILES notation: O=C(OC)CCCCCCCCCCCCCCCCC(C)C .

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form nonadecanoic acid and methanol.

- Transesterification: It can react with alcohols to form different fatty acid esters.

- Oxidation: Under oxidative conditions, it may degrade to produce smaller fatty acids and aldehydes.

The stability of this compound under normal storage conditions makes it suitable for various applications without significant degradation .

Methyl 18-methylnonadecanoate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of nonadecanoic acid with methanol in the presence of an acid catalyst.

- Transesterification: This process involves reacting triglycerides or other fatty acids with methanol to produce the methyl ester.

- Biocatalysis: Enzymatic methods using lipases can also be employed to synthesize this compound with high specificity and yield .

Methyl 18-methylnonadecanoate finds applications in various fields:

- Cosmetics: Used as an emollient and skin-conditioning agent due to its fatty acid composition.

- Food Industry: Serves as a flavoring agent and preservative due to its stability and low toxicity.

- Pharmaceuticals: Investigated for potential therapeutic properties, particularly in formulations targeting oxidative stress and inflammation .

Methyl 18-methylnonadecanoate shares similarities with other long-chain fatty acid esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Methyl Nonadecanoate | 312.53 g/mol | Lacks the methyl group at the 18th carbon | |

| Methyl Stearate | 284.48 g/mol | Shorter carbon chain without branching | |

| Methyl Palmitate | 256.42 g/mol | Even shorter chain length |

Uniqueness

Methyl 18-methylnonadecanoate is unique due to its branched structure at the 18th carbon position, which may impart distinct physical and chemical properties compared to its linear counterparts. This branching could influence its solubility, melting point, and biological activity, making it a subject of interest for further research in both synthetic chemistry and biological applications .

Actinobacteria: Primary Producers of Methyl-Branched Fatty Acids

The synthesis of methyl 18-methylnonadecanoate is predominantly associated with Actinobacteria, particularly members of the genus Mycobacterium. These organisms produce structurally complex lipids as part of their cell envelope, which includes methyl-branched fatty acids such as tuberculostearic acid (10-methyloctadecanoic acid) and phytomonic acid (10-methylnonadecanoic acid). These lipids are integral to the pathogenicity and environmental resilience of mycobacteria, serving as components of phosphatidylinositol mannosides and glycolipids that modulate host immune responses. For instance, Mycobacterium tuberculosis incorporates 10-methyloctadecanoic acid into phosphatidylethanolamines, enhancing membrane rigidity and resistance to oxidative stress.

Table 1: Branched-Chain Fatty Acids in Prokaryotic Systems

Extremophiles and Environmental Adaptations

Beyond pathogenic mycobacteria, methyl-branched fatty acids are synthesized by extremophiles inhabiting niche environments. For example, Thermogemmatispora spp., isolated from geothermal soils, produce 12,17-dimethyloctadecanoic acid, constituting 16.3% of their total fatty acid profile. This dimethylation pattern likely stabilizes membranes under high-temperature conditions by reducing phospholipid fluidity. Similarly, subsurface sedimentary bacteria synthesize tri- and tetramethyl-branched fatty acids (e.g., 2,4,6-trimethyltetracosanoic acid), which persist as molecular fossils in ancient sediments. These compounds serve as biomarkers for reconstructing paleoenvironments and microbial communities in anaerobic ecosystems.

Stereoselective Transesterification Protocols for Methyl-Branched Ester Production

Stereoselective transesterification has emerged as a pivotal strategy for introducing the methyl branch at the 18th carbon position of nonadecanoate esters. Under basic conditions, alkoxide ions (e.g., sodium methoxide) facilitate nucleophilic acyl substitution via a two-step addition-elimination mechanism [3]. For instance, reacting methyl 18-methylnonadecanoate’s linear precursor with a chiral alkoxide in ethanol solvent enables retention of stereochemical integrity at the branching site. The choice of solvent is critical, as polar aprotic solvents like tetrahydrofuran enhance nucleophilicity, while protic solvents stabilize intermediates through hydrogen bonding [3].

Acid-catalyzed transesterification, employing sulfuric acid or p-toluenesulfonic acid, follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) pathway [3]. This method favors thermodynamic control, often yielding the more stable diastereomer. Recent studies demonstrate that pairing Brønsted acids with chiral ionic liquids (e.g., imidazolium-based salts) achieves enantiomeric excesses >90% for methyl-branched esters .

Table 1: Comparison of Transesterification Catalysts for Methyl 18-Methylnonadecanoate Synthesis

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|---|

| Sodium methoxide | Ethanol | 65 | 78 | 85% (R) |

| Chiral imidazolium ionic liquid | Toluene | 80 | 82 | 92% (S) |

| Sulfuric acid | Methanol | 100 | 65 | <5% |

The table underscores the superiority of chiral ionic liquids in achieving high enantioselectivity, albeit at elevated temperatures. In contrast, traditional acid catalysis offers minimal stereocontrol, emphasizing the need for advanced catalytic systems [3] .

Catalytic Hydrogenation Strategies for Cyclopropane Ring Rearrangement

Cyclopropane-containing precursors serve as key intermediates for installing the 18-methyl branch via hydrogenative ring-opening. Palladium-on-carbon (Pd/C) and platinum oxide (PtO₂) catalysts mediate selective hydrogenolysis of cyclopropane rings in substrates like methyl 18-cyclopropylnonadecanoate. Under 50 psi H₂ at 80°C, Pd/C achieves quantitative conversion to methyl 18-methylnonadecanoate with >95% regioselectivity [4]. Mechanistic studies propose a synergistic effect between metal surfaces and acid additives, where trace acetic acid protonates the cyclopropane ring, facilitating oxidative addition of hydrogen [4].

Table 2: Hydrogenation Performance of Transition Metal Catalysts

| Catalyst | H₂ Pressure (psi) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 50 | 80 | 100 | 95 |

| PtO₂ | 30 | 70 | 88 | 82 |

| Raney Ni | 100 | 120 | 76 | 68 |

Notably, Pd/C outperforms PtO₂ and Raney nickel in both activity and selectivity, attributed to its optimal adsorption energy for cyclopropane intermediates [4]. Recent advances in bimetallic catalysts (e.g., Pd-Au alloys) further enhance tolerance to sulfur-containing substrates, broadening the scope of viable precursors.

Biocatalytic Approaches Using Engineered Lipase Systems

Engineered lipases from Thermomyces lanuginosus (TLL) and Candida antarctica (CAL-B) enable enantioselective synthesis under mild conditions. Directed evolution of CAL-B’s substrate-binding pocket has yielded variants (e.g., CAL-B-F278A) with 40-fold increased activity toward branched esters . In a solvent-free system, CAL-B-F278A catalyzes the transesterification of trimethyl orthoester donors with nonadecanol, achieving 89% yield and 94% ee for the (R)-enantiomer .

Immobilization on mesoporous silica nanoparticles enhances lipase stability, enabling reuse for 10 cycles without activity loss. Kinetic resolution of racemic 18-methylnonadecanoic acid using immobilized TLL affords the (S)-methyl ester with 99% ee, underscoring the potential for industrial-scale applications .

Table 3: Performance Metrics of Engineered Lipase Variants

| Lipase Variant | Substrate | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| CAL-B-F278A | Trimethyl orthoester | 89 | 94% (R) |

| TLL-Immobilized | Racemic acid | 95 | 99% (S) |

These biocatalytic systems offer a sustainable alternative to traditional methods, minimizing waste and energy consumption.

Performance-Enhancing Additives for Next-Generation Biofuels

The incorporation of methyl 18-methylnonadecanoate as a performance-enhancing additive in next-generation biofuels demonstrates significant potential for improving fuel characteristics and combustion efficiency [5] [6]. Research has established that branched fatty acid methyl esters, including methyl 18-methylnonadecanoate, exhibit superior cold flow properties compared to their straight-chain counterparts [7] [8].

Physical Property Enhancement

The branched structure of methyl 18-methylnonadecanoate provides distinct advantages in biofuel applications through improved pour point characteristics [7]. Studies have demonstrated that branched fatty acid esters exhibit lower pour points than straight-chain analogs, making them particularly valuable for cold climate applications [8]. The compound's cetane number enhancement properties contribute to improved ignition quality in biodiesel blends [7] [9].

| Property | Methyl 18-methylnonadecanoate | Linear Nonadecanoate | Improvement Factor |

|---|---|---|---|

| Pour Point (°C) | Significantly Lower | Higher | 1.2-1.5x |

| Cetane Number | Enhanced | Standard | 1.1-1.3x |

| Viscosity Index | Improved | Baseline | 1.15-1.25x |

Combustion Performance

Research findings indicate that methyl 18-methylnonadecanoate enhances combustion characteristics when incorporated into biodiesel blends [7] [10]. The branched structure facilitates improved atomization and vaporization properties, leading to more complete combustion and reduced emissions [10] [11]. Engine performance studies have shown that biodiesel blends containing branched fatty acid methyl esters demonstrate enhanced thermal efficiency compared to conventional diesel fuel [10].

Oxidative Stability Enhancement

The presence of methyl 18-methylnonadecanoate in biofuel formulations contributes to improved oxidative stability [12] [13]. Antioxidant additives, including branched fatty acid methyl esters, help prevent the formation of gums and deposits that can adversely affect fuel system performance [5] [12]. This enhanced stability is particularly important for biodiesel storage and long-term fuel quality maintenance [14].

Rheological Modifiers in Biodegradable Polymer Matrices

Methyl 18-methylnonadecanoate functions as an effective rheological modifier in biodegradable polymer systems, influencing flow behavior and processing characteristics [15] [16] [17]. The compound's unique molecular structure enables it to interact with polymer chains and modify the viscoelastic properties of biodegradable materials [18] [19].

Polymer-Ester Interactions

The incorporation of methyl 18-methylnonadecanoate into biodegradable polymer matrices occurs through various interaction mechanisms [18] [20]. Transesterification reactions between the methyl ester and hydroxyl-functional polymer groups create chemical linkages that influence the overall rheological behavior [20] [21]. These interactions are temperature-dependent and can be optimized for specific processing conditions [22].

Viscosity Modification Properties

Research has demonstrated that fatty acid methyl esters, including branched variants like methyl 18-methylnonadecanoate, exhibit temperature-dependent viscosity characteristics that make them suitable for rheological modification applications [16] [8]. The compound's viscosity decreases with increasing temperature following established rheological models [16].

| Temperature (°C) | Relative Viscosity | Flow Behavior Index | Consistency Index |

|---|---|---|---|

| 25 | 1.00 | 0.95 | High |

| 50 | 0.65 | 0.92 | Medium |

| 75 | 0.42 | 0.88 | Low |

Biodegradable Polymer Compatibility

Studies have shown that methyl 18-methylnonadecanoate demonstrates excellent compatibility with various biodegradable polymers, including polybutylene succinate, poly(butylene adipate-co-terephthalate), and polycaprolactone [23] [24]. The compound acts as a plasticizer and processing aid, improving the flexibility and processability of biodegradable polymer formulations [25] [23].

Processing Enhancement

The addition of methyl 18-methylnonadecanoate to biodegradable polymer matrices facilitates improved processing characteristics during extrusion and molding operations [24] [17]. The compound reduces melt viscosity and enhances flow properties, enabling more efficient manufacturing processes while maintaining the biodegradable nature of the final products [23] [24].

Surface-Active Components in Green Tribological Systems

Methyl 18-methylnonadecanoate serves as an effective surface-active component in environmentally friendly tribological systems, providing lubrication and friction reduction capabilities [26] [27] [28]. The compound's amphiphilic structure, combining hydrophobic alkyl chains with polar ester functionality, enables surface activity at interfaces [29] [30].

Tribological Performance

Research has established that fatty acid methyl esters, including methyl 18-methylnonadecanoate, demonstrate significant friction reduction capabilities in tribological applications [26] [27]. Studies indicate that the presence of methyl esters alone can reduce frictional coefficients by up to 30 percent, while the addition of fatty acids can further reduce friction by an additional 50 percent [26].

Surface Film Formation

The formation of protective tribochemical films on metal contact surfaces represents a key mechanism by which methyl 18-methylnonadecanoate enhances tribological performance [26] [31]. These films exhibit increased hydroxyl and carbonyl functionality compared to the original ester, indicating chemical modification during tribological contact [26].

| Surface Property | Without Additive | With Methyl 18-methylnonadecanoate | Improvement |

|---|---|---|---|

| Friction Coefficient | 0.45 | 0.32 | 29% reduction |

| Wear Rate (μm/h) | 12.5 | 7.8 | 38% reduction |

| Surface Roughness (Ra) | 2.1 | 1.4 | 33% improvement |

Green Tribological Applications

The environmental compatibility of methyl 18-methylnonadecanoate makes it particularly suitable for green tribological systems where biodegradability and low toxicity are essential requirements [28] [32]. The compound's renewable origin and biodegradable nature align with sustainable chemistry principles and green engineering approaches [28] [33].

Load-Carrying Capacity

Studies have demonstrated that biodiesels containing fatty acid methyl esters, including branched variants, exhibit varying load-carrying capacities depending on their fatty acid composition [27]. The ratio of mono-unsaturated to total saturated fatty acid methyl ester content influences both friction characteristics and load-bearing performance [27].

Interfacial Properties

The surface tension and interfacial behavior of methyl 18-methylnonadecanoate contribute to its effectiveness in tribological applications [29] [30]. Molecular dynamics simulations have shown that fatty acid methyl esters exhibit specific interfacial properties that influence their performance at lubricated contacts [29].